1-(2,3-dimethoxybenzyl)-4-(propylsulfonyl)piperazine
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Overview
Description
1-(2,3-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a piperazine ring substituted with a 2,3-dimethoxybenzyl group and a propylsulfonyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2,3-Dimethoxybenzyl Group: The piperazine ring is then reacted with 2,3-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form the 2,3-dimethoxybenzyl-substituted piperazine.
Introduction of the Propylsulfonyl Group: Finally, the 2,3-dimethoxybenzyl-substituted piperazine is reacted with propylsulfonyl chloride in the presence of a base to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy groups can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF), and ethanol.
Substitution: Sodium hydride, potassium carbonate, halides, and amines.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,3-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of therapeutic agents targeting various diseases.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic or signaling pathways.
Modulation of Ion Channels: Affecting the function of ion channels to alter cellular excitability and signaling.
Comparison with Similar Compounds
1-(2,3-Dimethoxybenzyl)piperazine: Lacks the propylsulfonyl group, which may result in different pharmacological properties.
1-(2,3-Dimethoxyphenyl)piperazine: Similar structure but with a phenyl group instead of a benzyl group, affecting its chemical and biological activities.
4-(Propylsulfonyl)piperazine: Lacks the 2,3-dimethoxybenzyl group, leading to different chemical reactivity and biological effects.
Uniqueness: 1-(2,3-Dimethoxybenzyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the 2,3-dimethoxybenzyl and propylsulfonyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups may enhance its interaction with specific molecular targets and improve its pharmacological profile.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-4-propylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-4-12-23(19,20)18-10-8-17(9-11-18)13-14-6-5-7-15(21-2)16(14)22-3/h5-7H,4,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYWVBZGEUCBXKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=C(C(=CC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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